molecular formula C17H10ClFN4O2 B2975159 4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 672951-28-9

4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No.: B2975159
CAS No.: 672951-28-9
M. Wt: 356.74
InChI Key: USFFZECITUAWLA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a useful research compound. Its molecular formula is C17H10ClFN4O2 and its molecular weight is 356.74. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

1,2,4-Triazine derivatives have been explored for their unique chemical reactivity and potential in synthesizing a variety of heterocyclic systems. For instance, studies have shown that reactions involving 1,2,4-triazole derivatives can lead to unexpected products with potential applications in developing new pharmaceuticals and materials (Ibrahim & El-Gohary, 2016; Mustafa et al., 1971).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has been associated with significant antimicrobial activities, highlighting the potential of these compounds in medical and pharmaceutical research. Novel derivatives have been synthesized and shown to possess good to moderate activities against various microorganisms, suggesting their utility in designing new antimicrobial agents (Bektaş et al., 2007).

Material Science Applications

1,2,4-Triazine derivatives have also been investigated for their applications in material science, such as the development of new materials for nonlinear optics (NLO). The structural properties of these compounds, including their packing and hydrogen bonding capabilities, make them attractive for creating materials with desirable optical properties (Boese et al., 2002).

Cancer Research

In cancer research, certain 1,2,4-triazine derivatives have been synthesized and evaluated for their anti-proliferative properties. Studies have identified compounds within this family that exhibit potent cytotoxic activities against cancer cell lines, offering pathways for the development of new chemotherapeutic agents (Ahagh et al., 2019).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O2/c18-12-3-1-11(2-4-12)10-22-16(24)15(9-20)21-23(17(22)25)14-7-5-13(19)6-8-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFFZECITUAWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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